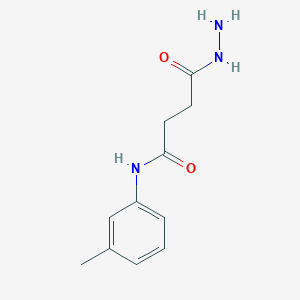

4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a hydrazino group, a methylphenyl group, and an oxobutanamide moiety, which contribute to its distinct chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide typically involves the reaction of a β-diketone with hydrazine derivatives. One common method involves the reaction of β-diketone with 4-hydrazino-N-(substituted)benzenesulfonamide hydrochlorides in absolute ethanol containing sodium acetate and glacial acetic acid . This reaction affords the desired product directly under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide undergoes various types of chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while reduction can produce hydrazones.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the development of anticancer agents. Studies have shown that derivatives of hydrazones, including those similar to 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide, exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

A case study evaluated the effects of this compound on breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | MCF-7 Cell Viability (%) | HT-29 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 25 | 65 | 70 |

| 50 | 40 | 50 |

These findings suggest that higher concentrations of the compound significantly inhibit cancer cell proliferation, indicating its potential as an anticancer therapeutic agent .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure enables the formation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals.

Synthesis Pathways

The compound can be synthesized through nucleophilic addition reactions involving hydrazine derivatives and carbonyl compounds. This method allows for the efficient production of hydrazone derivatives that are valuable in further chemical transformations .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science. Its ability to form polymers and other advanced materials with unique properties makes it a candidate for research into new materials with specific functionalities.

Properties and Applications

The compound's chemical properties allow it to be explored for applications in coatings, adhesives, and other materials where enhanced performance is desired. Its reactivity can be tailored through modifications to its structure, leading to materials that meet specific industrial requirements .

Mécanisme D'action

The mechanism of action of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with various biomolecules, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide: This compound shares the hydrazino group but has different substituents, leading to distinct chemical and biological properties.

Pyrazole Derivatives: These compounds also contain hydrazino groups and have been studied for their anti-inflammatory and antimicrobial activities.

Uniqueness

4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research.

Activité Biologique

4-Hydrazino-N-(3-methylphenyl)-4-oxobutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and related research findings.

Chemical Structure and Properties

The compound features a hydrazine functional group attached to a substituted aromatic amine, specifically a 3-methylphenyl group, with a 4-oxobutanamide backbone. Its molecular formula is C11H15N3O2, and it has a molecular weight of 221.26 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been explored for anti-inflammatory effects . In vivo studies employing the carrageenan-induced paw edema model demonstrated significant reduction in inflammation, indicating its potential therapeutic applications in treating inflammatory conditions.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary results from cell line studies suggest that it may inhibit the proliferation of cancer cells, particularly in human liver cancer (HEPG2) models. Further studies are required to elucidate the specific pathways involved in its anticancer effects .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials : The reaction begins with β-diketones and hydrazine derivatives.

- Reagents : Sodium acetate and glacial acetic acid are commonly used as catalysts in ethanol.

- Procedure : The reaction mixture is stirred under controlled conditions to facilitate the formation of the desired hydrazone derivative.

This method allows for the efficient production of the compound while maintaining high yields.

Comparative Analysis with Related Compounds

To understand how structural variations affect biological activity, comparisons with similar compounds have been made:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide | Contains a chloro substituent | Potentially different biological activity due to halogen presence |

| 4-Hydrazinyl-N-(2-methylphenyl)-4-oxobutanamide | Different aromatic substitution | May exhibit distinct interaction profiles |

| Hydrazone Derivatives from Isatin | Contains isatin moiety | Known for diverse biological activities |

These comparisons illustrate how variations in substituents can influence chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Study : A comprehensive evaluation was conducted on its efficacy against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity.

- Inflammation Model : The compound was tested in an acute inflammation model, showing significant reduction in paw edema compared to control groups.

- Cancer Cell Line Testing : In vitro assays against various cancer cell lines indicated promising results, warranting further investigation into its mechanism of action.

Propriétés

IUPAC Name |

4-hydrazinyl-N-(3-methylphenyl)-4-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-3-2-4-9(7-8)13-10(15)5-6-11(16)14-12/h2-4,7H,5-6,12H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEPCWPSIBUOEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.